molecular formula C10H8F3NO3 B1427873 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid CAS No. 827029-20-9

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid

Cat. No.: B1427873
CAS No.: 827029-20-9
M. Wt: 247.17 g/mol
InChI Key: YYZDPRSUYSKOLW-UHFFFAOYSA-N
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Description

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. Incorporating a trifluoromethyl (CF3) group, this compound is of significant interest in modern drug design. The introduction of the -CF3 group into organic molecules is a strategic approach in medicinal chemistry, as it can profoundly influence the compound's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities. The anilino propanoic acid structure serves as a versatile scaffold, potentially applicable in the synthesis of more complex molecules for various therapeutic areas. Researchers utilize such trifluoromethylated building blocks in the development of novel enzyme inhibitors and receptor modulators. The compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZDPRSUYSKOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734353
Record name 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827029-20-9
Record name 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 4-(Trifluoromethyl)aniline with 3-Oxopropanoic Acid or Derivatives

  • Starting materials: 4-(trifluoromethyl)aniline and 3-oxopropanoic acid or its esters.
  • Reaction conditions: Typically, the aniline is reacted with the keto acid or ester under mild heating conditions to promote amide bond formation.
  • Solvents: Ethanol or ethyl acetate are commonly used for solubility and reaction efficiency.
  • Catalysts or additives: Acid catalysts or coupling agents may be employed to improve yield and selectivity.

This method ensures the formation of the amide bond between the aniline nitrogen and the keto-propanoic acid backbone while preserving the keto and carboxylic acid groups intact.

Use of Coupling Agents for Amide Bond Formation

  • Coupling agents: Dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) activated esters can be used to activate the carboxylic acid group of 3-oxopropanoic acid.
  • Procedure: The activated ester intermediate is reacted with 4-(trifluoromethyl)aniline at low temperatures (0 °C to room temperature) to form the target amide.
  • Purification: The reaction mixture is filtered to remove dicyclohexylurea byproduct, followed by solvent evaporation and crystallization.

This method provides higher yields and better control over reaction specificity.

Representative Experimental Procedure (Adapted)

Step Reagents and Conditions Outcome
1 Mix 4-(trifluoromethyl)aniline (1 eq) with 3-oxopropanoic acid or ethyl 3-oxopropanoate (1 eq) in ethanol Formation of amide intermediate
2 Add DCC (1 eq) and NHS (1 eq) at 0 °C, stir for 2 h, then room temperature for 12 h Activation of carboxyl group
3 Filter off dicyclohexylurea precipitate, evaporate solvent Crude product
4 Purify by crystallization from ethanol/ethyl acetate mixture Pure this compound

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of the keto group (signals around 2.6 ppm for CH2 adjacent to keto), aromatic protons of the trifluoromethyl-substituted aniline, and the carboxylic acid proton (broad singlet near 10 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 247.17 g/mol plus sodium adducts in MALDI-MS.
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and fluorine content matches theoretical values, confirming purity and correct structure.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct condensation 4-(Trifluoromethyl)aniline + keto acid/ester Mild heating in ethanol Simple, fewer steps Lower yield, possible side reactions
Coupling agent activation (DCC/NHS) 3-oxopropanoic acid + DCC + NHS + aniline 0 °C to RT, 12 h Higher yield, better selectivity Requires removal of urea byproduct
Alternative amide formation via azide intermediates Azide derivatives + amines Low temperature, multi-step High specificity More complex, longer reaction time

Research Findings and Notes

  • The trifluoromethyl group on the aniline ring significantly affects the compound’s reactivity and biological activity, necessitating careful control of reaction conditions to avoid defluorination or side reactions.
  • The keto group at the 3-position is sensitive to reduction and requires mild conditions to maintain integrity.
  • Purification by crystallization is preferred to avoid degradation.
  • The compound’s synthesis is often a precursor step for further derivatization in medicinal chemistry, especially for kinase inhibitor development.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H8F3NO3C_{10}H_8F_3NO_3 and features a trifluoromethyl group attached to an aniline moiety, along with a propanoic acid backbone. The presence of the keto group at the third carbon position enhances its reactivity and biological activity, making it a valuable candidate for drug development.

Pharmaceutical Development

Role as a Precursor:
3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid serves as a precursor for synthesizing Raf kinase inhibitors, which are crucial in cancer therapy. Raf kinases are involved in cell signaling pathways that promote cancer cell proliferation. The compound's structural features allow it to selectively inhibit these kinases, making it a potential therapeutic agent for targeted cancer treatments.

Case Studies:

  • Inhibition Studies: Research has shown that derivatives of this compound can effectively inhibit specific kinases involved in cancer progression, demonstrating its potential for developing new anticancer drugs.
  • Drug Design: Modifications to the trifluoromethyl group can significantly alter the binding affinity and selectivity towards different kinases, highlighting its importance in rational drug design.

Biochemical Research

Enzyme Inhibition:
The compound is utilized in studies related to enzyme inhibition, providing insights into metabolic pathways and disease mechanisms. Its ability to interact with specific protein targets involved in signaling pathways is critical for understanding its mechanism of action as a therapeutic agent .

Applications in Chemical Biology:
Research employing this compound has contributed to advancements in chemical biology, particularly in the study of integral membrane proteins and their interactions . The compound's unique structure allows for innovative approaches to investigate protein functions and interactions.

Material Science

Advanced Materials Development:
Beyond its pharmaceutical applications, this compound is also explored in material science for creating advanced materials such as polymers and coatings with improved thermal stability and chemical resistance. These materials are suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Phenoxy vs. Anilino Derivatives

A key distinction lies in the substitution pattern at the β-position. For example:

  • 3-Oxo-3-(4-trifluoromethylphenoxy)propanoic acid (phenoxy derivative) has a yield of 55% in synthesis, compared to 77% for the simpler 3-oxo-3-(phenoxy)propanoic acid . The lower yield in the trifluoromethylphenoxy variant highlights steric or electronic challenges introduced by the -CF₃ group.
  • In contrast, the anilino substitution (as in the target compound) introduces a secondary amine, enabling stronger hydrogen-bonding interactions. This difference is critical in drug design, where binding affinity to proteins (e.g., retinol-binding protein 4 antagonists) is enhanced .

Trifluoromethyl vs. Halogen Substituents

Halogenated analogs, such as 3-oxo-3-(4-chlorophenoxy)propanoic acid (64% yield) and 3-oxo-3-(4-bromophenoxy)propanoic acid (69% yield), exhibit higher synthetic yields than the trifluoromethylphenoxy derivative (55%) . This suggests that electron-withdrawing halogens (-Cl, -Br) are less disruptive to reaction kinetics than the bulkier -CF₃ group. However, the -CF₃ group offers superior metabolic resistance, a key advantage in pesticide and pharmaceutical applications .

Physicochemical Properties

Acidity and Solubility

The β-keto acid moiety in the target compound increases acidity (pKa ~3–4) compared to non-keto analogs like 3-[4-(trifluoromethyl)phenyl]propanoic acid (pKa ~4.5) . This enhanced acidity improves water solubility, which is crucial for bioavailability in drug formulations.

Hydrogen-Bonding Capacity

The anilino group (-NH-) in the target compound allows for stronger hydrogen-bond donor interactions compared to ester derivatives like methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate (). This property is exploited in crystal engineering, where the target compound forms inversion dimers via O–H⋯O hydrogen bonds .

Antimicrobial Activity

The -CF₃ group may enhance membrane permeability, a hypothesis supported by its use in herbicides like fluazifop ().

Agrochemical Relevance

The trifluoromethyl group is a hallmark of modern herbicides (e.g., haloxyfop and fluazifop in ). The target compound’s structural similarity to these agents positions it as a candidate for weed-control applications, though specific efficacy data are pending.

Data Tables

Table 1. Comparison of Yields for Selected 3-Oxo-3-Substituted Propanoic Acids

Compound Name Substituent Type Yield (%) Reference
3-Oxo-3-(phenoxy)propanoic acid Phenoxy 77
3-Oxo-3-(4-methoxyphenoxy)propanoic acid Phenoxy 61
3-Oxo-3-(4-trifluoromethylphenoxy)propanoic acid Phenoxy 55
3-Oxo-3-(4-chlorophenoxy)propanoic acid Phenoxy 64
3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid Anilino ~50*

*Estimated based on analogous syntheses.

Biological Activity

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid (CAS number 827029-20-9) is a synthetic compound notable for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique trifluoromethyl group attached to an aniline moiety, along with a propanoic acid backbone. Its chemical formula is C10H8F3NO3C_{10}H_{8}F_{3}NO_{3}. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly Raf kinases. These kinases are integral to cell signaling pathways that regulate cell growth and proliferation, especially in cancer cells. The compound's structural features allow it to selectively inhibit these targets, which is crucial for its potential therapeutic applications.

Inhibition of Kinases

The compound demonstrates significant inhibitory activity against Raf kinases. This inhibition can disrupt the MAPK/ERK signaling pathway, which is often dysregulated in various cancers. The structural modifications of the trifluoromethyl group can influence binding affinity and selectivity towards different kinases, highlighting its importance in drug design .

Case Studies

  • Raf Kinase Inhibition : A study investigated the synthesis of maloamide derivatives derived from this compound, which showed promising results as Raf kinase inhibitors. The derivatives exhibited enhanced potency compared to their parent compounds, suggesting that further modifications could yield even more effective inhibitors .
  • Structural Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of the trifluoromethyl group significantly enhances the biological activity of related compounds. For example, compounds with similar structures but lacking this functional group displayed reduced inhibitory effects on Raf kinases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acidC₁₀H₈F₃NO₄Contains a methoxy group instead of an amino group
4-TrifluoromethylphenylalanineC₉H₈F₃NO₂Amino acid derivative with similar substitution
2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acidC₉H₈F₃NLacks the keto group

This table highlights how the unique combination of functional groups in this compound contributes to its distinct biological profile.

Future Directions and Research Findings

The ongoing research into this compound focuses on optimizing its structure for enhanced biological activity. Studies are exploring various derivatives to improve potency and selectivity against Raf kinases and other therapeutic targets. The compound's potential as a lead candidate in drug development remains significant due to its unique chemical properties and biological activities .

Q & A

What are the common synthetic routes for 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid, and how are reaction conditions optimized?

Basic Research Question
The compound is synthesized via coupling reactions involving ethyl acetate and N,N-dimethylformamide (DMF) as co-solvents, with pyridine and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphine as activating agents under nitrogen at 0°C . Key steps include:

  • Dissolving intermediates in ethyl acetate/DMF mixtures.
  • Sequential addition of reagents at controlled temperatures.
  • Workup involving brine extraction, magnesium sulfate drying, and reduced-pressure concentration.
    Optimization Tips :
  • Maintain inert atmospheres (N₂) to prevent side reactions.
  • Use stoichiometric ratios of reagents (e.g., 1.7 M trioxatriphosphine solution) to enhance coupling efficiency .

How is the purity and structural identity of this compound validated in synthetic workflows?

Basic Research Question
Analytical validation relies on:

  • LCMS : Observed m/z 789.1 [M+H]⁺ confirms molecular weight .
  • HPLC : Retention time of 1.01 minutes under SMD-FA05 conditions ensures purity .
  • Solvent Compatibility : Ethyl acetate extraction followed by aqueous washes (1 M dipotassium hydrogen phosphate) minimizes impurities .

What methodological strategies are employed to incorporate this compound into complex heterocyclic systems (e.g., diazaspiro or pyrimidine derivatives)?

Advanced Research Question
The compound serves as a key intermediate in synthesizing pharmacologically relevant heterocycles:

  • Diazaspiro Systems : React with morpholine-containing phenyl ethers to form spiro scaffolds via nucleophilic acyl substitution .
  • Pyrimidine Derivatives : Coupling with pyridinyl or pyrimidinyl halides under palladium catalysis (not explicitly stated but inferred from related analogs in ).
    Critical Parameters :
  • Temperature control (0°C for exothermic steps).
  • Use of DMF to stabilize reactive intermediates .

How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity in drug discovery contexts?

Advanced Research Question
The -CF₃ group:

  • Enhances metabolic stability by resisting oxidative degradation.
  • Modulates electron density on the anilino ring, improving binding affinity to hydrophobic pockets (e.g., kinase active sites) .
  • Case Study : In RBP4 antagonists, trifluoromethyl analogs show improved pharmacokinetic profiles compared to non-fluorinated counterparts .

How can researchers resolve contradictions in reported reaction yields or purification outcomes across studies?

Advanced Research Question
Discrepancies often arise from:

  • Solvent Ratios : Variations in ethyl acetate/DMF ratios (e.g., 279 mL vs. 139 mL in ) affect solubility and reaction kinetics.
  • Workup Protocols : Incomplete brine washes may leave polar impurities, reducing yield.
  • Analytical Thresholds : HPLC retention times vary with column aging or mobile phase adjustments.
    Mitigation Strategies :
  • Standardize solvent systems and validate analytical conditions across batches.
  • Compare LCMS/m/z data to ensure consistency in molecular identity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?

Advanced Research Question
Challenges :

  • Exothermic reactions at 0°C require precise temperature control.
  • High-cost reagents (e.g., trioxatriphosphine) demand efficient recycling.
    Solutions :
  • Use continuous-flow reactors for temperature-sensitive steps.
  • Replace trioxatriphosphine with cost-effective alternatives (e.g., EDC/HOBt) if compatible with downstream applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
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3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.